molecular formula C11H15F3N4 B12226860 2-Methyl-4-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine

2-Methyl-4-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine

Cat. No.: B12226860
M. Wt: 260.26 g/mol
InChI Key: WMABYYKJVOFSDR-UHFFFAOYSA-N
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Description

2-Methyl-4-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a methyl group at the 2-position and a piperazine ring at the 4-position, which is further substituted with a 2,2,2-trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Substitution at the 2-Position: The methyl group can be introduced via alkylation using methyl iodide or similar reagents.

    Introduction of the Piperazine Ring: The piperazine ring can be attached to the pyrimidine core through nucleophilic substitution reactions.

    Addition of the 2,2,2-Trifluoroethyl Group:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoroethyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Substituted derivatives at the trifluoroethyl group.

Scientific Research Applications

2-Methyl-4-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against various biological targets.

    Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.

Mechanism of Action

The mechanism of action of 2-Methyl-4-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoroethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. The piperazine ring can interact with various binding sites, while the pyrimidine core can participate in hydrogen bonding and π-π interactions with target molecules.

Comparison with Similar Compounds

  • 2-Methyl-4-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyridine
  • 2-Methyl-4-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrazine
  • 2-Methyl-4-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrrole

Uniqueness: Compared to similar compounds, 2-Methyl-4-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine offers a unique combination of structural features that enhance its binding affinity and specificity for certain biological targets. The presence of the trifluoroethyl group increases its metabolic stability and lipophilicity, making it a valuable compound in drug development.

Properties

Molecular Formula

C11H15F3N4

Molecular Weight

260.26 g/mol

IUPAC Name

2-methyl-4-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine

InChI

InChI=1S/C11H15F3N4/c1-9-15-3-2-10(16-9)18-6-4-17(5-7-18)8-11(12,13)14/h2-3H,4-8H2,1H3

InChI Key

WMABYYKJVOFSDR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=N1)N2CCN(CC2)CC(F)(F)F

Origin of Product

United States

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